Pimobendan
Overview
Description
Pimobendan is a benzimidazole-pyridazinone derivative known for its positive inotropic and vasodilatory effects. It is primarily used in veterinary medicine to manage heart failure in dogs, particularly those suffering from myxomatous mitral valve disease or dilated cardiomyopathy . This compound functions as a calcium sensitizer and a selective inhibitor of phosphodiesterase 3, making it a unique and effective treatment option for heart failure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pimobendan involves multiple steps, starting from chlorobenzene. The process includes Friedel-Crafts reaction, nitration, α-bromination of carbonyl, nucleophilic substitution of malonate, KOH hydrolysis, thermal decarboxylation, amination, esterification, p-methoxybenzoyl chloride acylation, water and hydrazine cyclization, and hydrogenation . Another method involves the synthesis of a key intermediate, 4-(4-chlorophenyl)-3-methyl-4-oxobutanoic acid, through condensation and decarboxylation of 1-(4-chlorophenyl)propan-1-one with glyoxylic acid followed by reduction .
Industrial Production Methods: Industrial production of this compound typically follows the synthetic routes mentioned above, with optimization for large-scale production. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Pimobendan undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to degrade under acidic, basic, oxidative, thermal, and photodegradation conditions .
Common Reagents and Conditions: Common reagents used in the synthesis and analysis of this compound include methanol, acetonitrile, potassium dihydrogen orthophosphate, orthophosphoric acid, and hydrogen peroxide . The reactions are typically carried out under controlled pH conditions and specific temperatures to ensure the stability and efficacy of the compound .
Major Products Formed: The major products formed from the reactions involving this compound include its enantiomers and metabolites. The degradation products are analyzed to ensure the stability and safety of the compound in pharmaceutical formulations .
Scientific Research Applications
Pimobendan has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and veterinary science. In veterinary medicine, it is used to manage congestive heart failure in dogs, improving survival time and quality of life . Research has also explored its potential in treating heart failure in humans, particularly in Japan where it is available under the brand name Acardi .
In addition to its cardiovascular applications, this compound has been studied for its insulinotropic effects. It enhances insulin release by increasing the sensitivity of the exocytotic process of insulin secretory granules to calcium in pancreatic β-cells . This unique mechanism makes it a potential candidate for further research in diabetes management.
Mechanism of Action
Pimobendan exerts its effects through a dual mechanism of action. It increases myocardial contractility by sensitizing cardiac troponin to calcium ions, enhancing the binding efficiency of calcium ions already present in systole . Additionally, it inhibits phosphodiesterase 3, leading to peripheral vasodilation by decreasing resistance to blood flow through systemic arterioles . This dual action reduces the workload on the failing heart and decreases the amount of mitral regurgitation .
Comparison with Similar Compounds
Pimobendan is often compared with other inodilators and phosphodiesterase inhibitors. Similar compounds include milrinone, enoximone, and levosimendan. Unlike this compound, milrinone and enoximone primarily function as phosphodiesterase inhibitors without significant calcium-sensitizing effects . Levosimendan, on the other hand, shares a similar mechanism of action with this compound, as it also sensitizes cardiac myofilaments to calcium and inhibits phosphodiesterase 3 . this compound’s unique combination of calcium sensitization and phosphodiesterase inhibition makes it particularly effective in managing heart failure with fewer side effects .
Properties
IUPAC Name |
3-[2-(4-methoxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-11-9-17(24)22-23-18(11)13-5-8-15-16(10-13)21-19(20-15)12-3-6-14(25-2)7-4-12/h3-8,10-11H,9H2,1-2H3,(H,20,21)(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBJJMFZWDBELO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048280 | |
Record name | Pimobendan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74150-27-9, 118428-37-8, 118428-38-9 | |
Record name | Pimobendan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74150-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pimobendan [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074150279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pimobendan, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118428378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pimobendan, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118428389 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pimobendan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11450 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pimobendan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Dihydro-6-[2-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-5-methyl-3(2H)-pyridazinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIMOBENDAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34AP3BBP9T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PIMOBENDAN, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/613JXV89SU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PIMOBENDAN, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HTU209Z0N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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